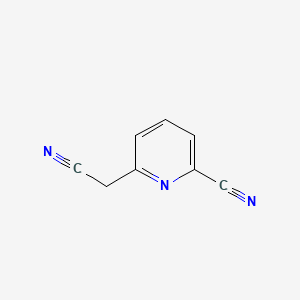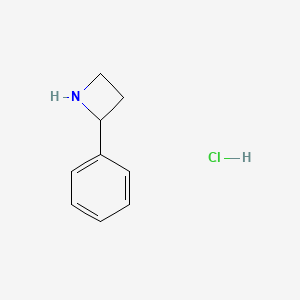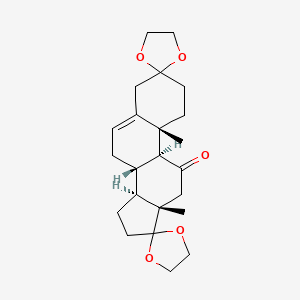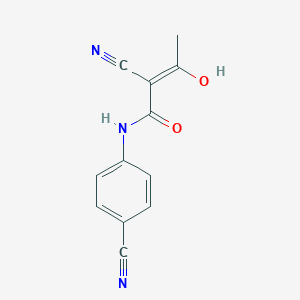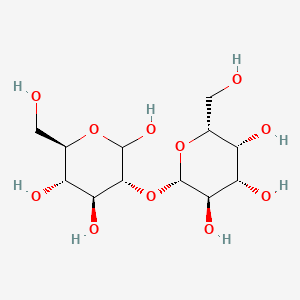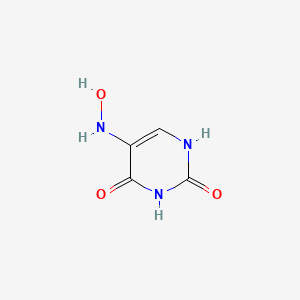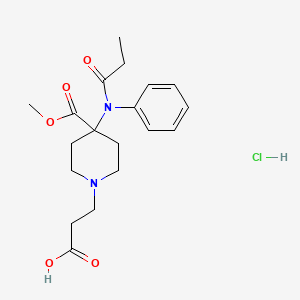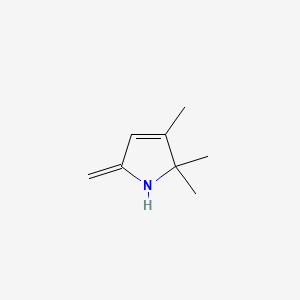
2,2,3-trimethyl-5-methylidene-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-trimethyl-5-methylidene-1H-pyrrole is a heterocyclic organic compound with the molecular formula C8H13N It is a derivative of pyrrole, characterized by the presence of three methyl groups and a methylidene group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-trimethyl-5-methylidene-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3,5-trimethylpyrrole with formaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2,3-trimethyl-5-methylidene-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole compounds.
Substitution: The methyl and methylidene groups on the pyrrole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions are conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
科学研究应用
2,2,3-trimethyl-5-methylidene-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of 2,2,3-trimethyl-5-methylidene-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3,5-trimethyl-1H-pyrrole: A closely related compound with similar structural features but lacking the methylidene group.
2,3-dimethyl-1H-pyrrole: Another related compound with fewer methyl groups.
5-methylidene-1H-pyrrole: A compound with a similar methylidene group but different substitution pattern on the pyrrole ring.
Uniqueness
2,2,3-trimethyl-5-methylidene-1H-pyrrole is unique due to the presence of both multiple methyl groups and a methylidene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC 名称 |
2,2,3-trimethyl-5-methylidene-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5,9H,2H2,1,3-4H3 |
InChI 键 |
MMDYZILOZOZKLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C)NC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


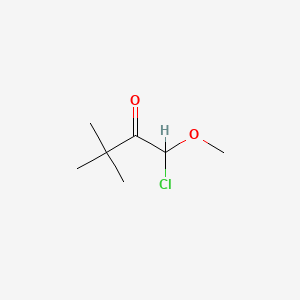
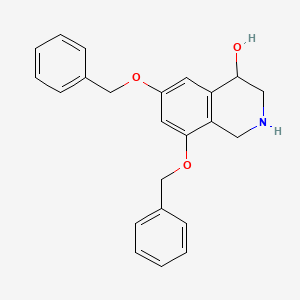
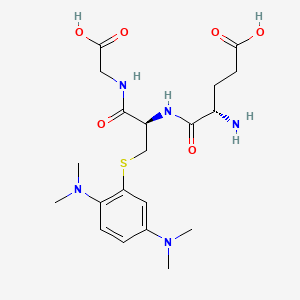
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

